

discovery and history of 1-Bromo-2-(2-ethoxyethyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-(2-ethoxyethyl)benzene

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An In-depth Technical Guide to **1-Bromo-2-(2-ethoxyethyl)benzene**

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2-(2-ethoxyethyl)benzene**, a substituted aromatic ether. Due to the limited direct literature on this specific compound, this document outlines a plausible synthetic pathway based on established organic chemistry principles, specifically the Williamson ether synthesis and electrophilic aromatic bromination. Physicochemical properties are extrapolated from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in complex organic synthesis.

Introduction

1-Bromo-2-(2-ethoxyethyl)benzene belongs to the class of halogenated aromatic ethers. Such compounds are valuable intermediates in organic synthesis, serving as precursors for more complex molecules through reactions like cross-coupling, nucleophilic substitution, and metallation. The presence of the bromo-substituent offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the ethoxyethyl group can influence solubility and steric hindrance at the ortho position. While specific historical data on the discovery of **1-Bromo-2-(2-ethoxyethyl)benzene** is not readily available in public literature, its synthesis and properties can be understood through fundamental chemical principles.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of **1-Bromo-2-(2-ethoxyethyl)benzene**.

Pathway A: Williamson Ether Synthesis

This approach involves the formation of the ether linkage as the key step. The synthesis would start from 2-bromophenol, which is commercially available.

Experimental Protocol:

- **Deprotonation of 2-Bromophenol:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.^{[1][2][3][4][5]}
- **Etherification:** To the solution of sodium 2-bromophenoxide, add 1-bromo-2-ethoxyethane (or a related electrophile like 2-ethoxyethyl tosylate) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- **Work-up and Purification:** After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **1-Bromo-2-(2-ethoxyethyl)benzene**.

Pathway B: Electrophilic Aromatic Bromination

This pathway introduces the bromine atom onto a pre-existing ethoxyethyl benzene scaffold.

Experimental Protocol:

- **Synthesis of (2-Ethoxyethyl)benzene:** This precursor can be synthesized via a Williamson ether synthesis between phenethyl alcohol and an ethylating agent or by other known methods.^[6]

- **Bromination:** To a solution of (2-ethoxyethyl)benzene in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a polar solvent for specific brominating agents), add a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator for benzylic bromination, or elemental bromine (Br_2) with a Lewis acid catalyst (e.g., FeBr_3) for aromatic bromination. The reaction conditions (temperature, light) will depend on the desired regioselectivity. For ortho-bromination to the ethoxyethyl group, direct bromination might lead to a mixture of ortho and para isomers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Work-up and Purification:** The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The isomers can be separated by column chromatography or fractional distillation.

Physicochemical Properties (Inferred)

Direct experimental data for **1-Bromo-2-(2-ethoxyethyl)benzene** is not available. The following table summarizes key physicochemical properties of related compounds to provide an estimation.

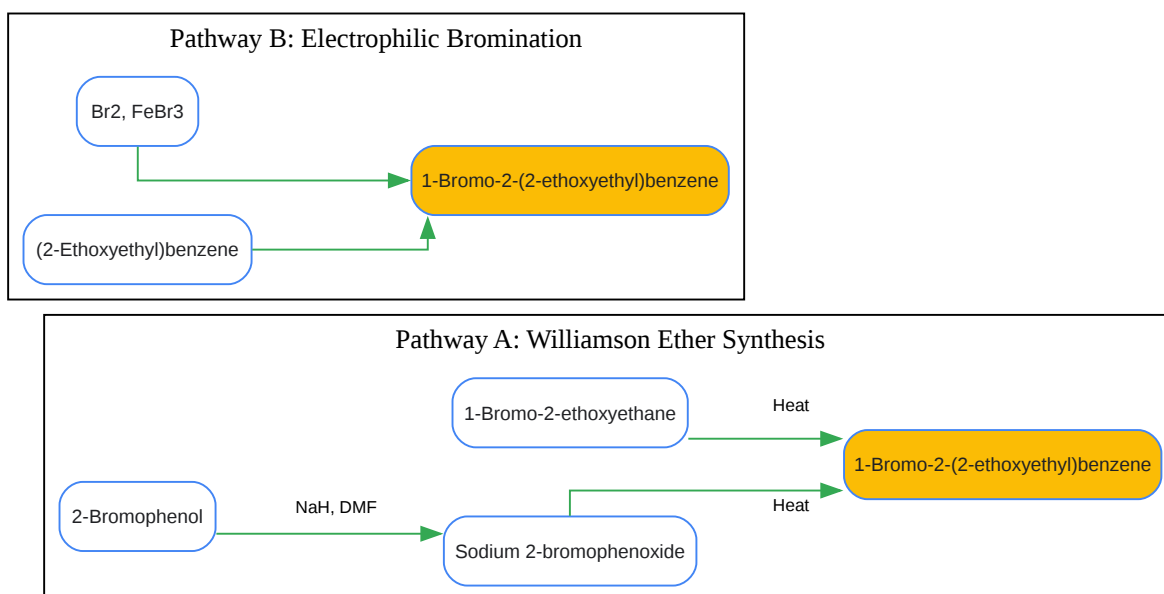
Property	(1-Ethoxyethyl)benzene [11] [12] [13]	(2-Ethoxyethyl)benzene [6] [14]	1-Bromo-4-ethoxybenzene [15]
Molecular Formula	$\text{C}_{10}\text{H}_{14}\text{O}$	$\text{C}_{10}\text{H}_{14}\text{O}$	$\text{C}_8\text{H}_9\text{BrO}$
Molecular Weight	150.22 g/mol	150.22 g/mol	201.06 g/mol
Boiling Point	183.1 °C at 760 mmHg	Not specified	Not specified
Density	0.925 g/cm ³	Not specified	Not specified
Flash Point	60.2 °C	Not specified	Not specified
LogP	2.78	2.4	Not specified

Potential Applications in Research and Development

Given its structure, **1-Bromo-2-(2-ethoxyethyl)benzene** is a promising intermediate for various applications in drug discovery and materials science.

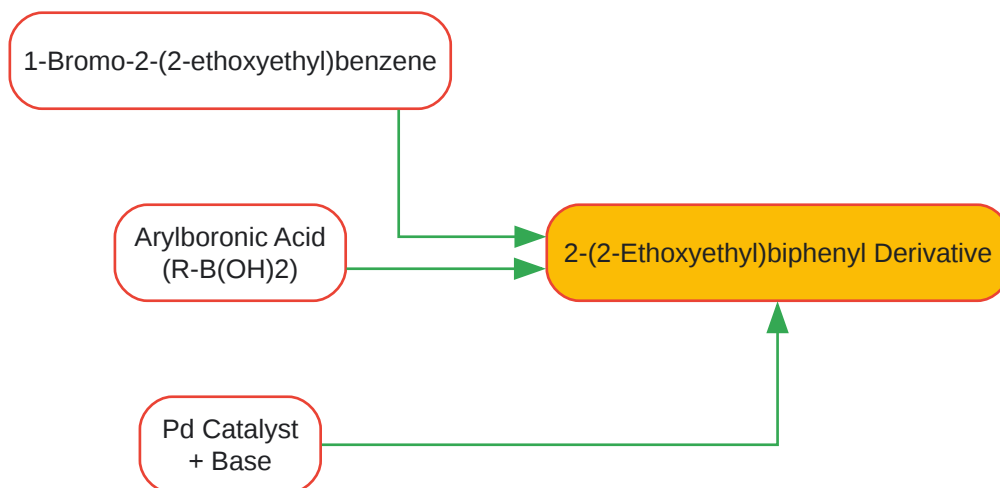
- **Pharmaceutical Synthesis:** The bromo-substituent can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of active pharmaceutical ingredients.
- **Cross-Coupling Reactions:** This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.^{[16][17][18][19]} These reactions are fundamental for the creation of biaryl structures and other complex organic molecules.

Logical and Experimental Workflows Diagrams



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Caption: Proposed synthetic pathways for **1-Bromo-2-(2-ethoxyethyl)benzene**.



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Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Conclusion

While **1-Bromo-2-(2-ethoxyethyl)benzene** is not a widely documented compound, its synthesis is feasible through established synthetic methodologies such as the Williamson ether synthesis or electrophilic bromination. Its structure suggests potential as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its reactivity and potential applications.

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